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Compound of Interest

Compound Name: 4,4'-Dichlorobenzophenone-D8

Cat. No.: B567639 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,4'-
Dichlorobenzophenone-D8 (CAS No. 1219806-01-5), a deuterated analogue of 4,4'-

Dichlorobenzophenone. This isotopically labeled compound is a valuable tool in various

research applications, including its use as an internal standard in mass spectrometry-based

analyses and in metabolic studies of its non-deuterated counterpart. This document details the

probable synthetic route, experimental protocols, and relevant chemical data.

Core Principles: Friedel-Crafts Acylation
The most plausible and established method for the synthesis of benzophenone and its

derivatives is the Friedel-Crafts acylation. For the synthesis of the symmetrically substituted

4,4'-Dichlorobenzophenone-D8, a variation of this reaction using carbon tetrachloride as the

carbonyl source and a deuterated aromatic substrate is the most likely pathway. This

electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as

anhydrous aluminum chloride (AlCl₃).

The IUPAC name for 4,4'-Dichlorobenzophenone-D8 is bis(4-chloro-2,3,5,6-

tetradeuteriophenyl)methanone, which indicates that both phenyl rings are perdeuterated. This

is achieved by using a deuterated starting material, such as chlorobenzene-d5. The reaction

proceeds through the formation of a dichlorodiphenylmethane intermediate, which is

subsequently hydrolyzed to the desired benzophenone.
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Physicochemical and Quantitative Data
The key physicochemical properties and other quantitative data for 4,4'-
Dichlorobenzophenone-D8 are summarized in the table below.

Property Value Reference

CAS Number 1219806-01-5 [1]

Molecular Formula C₁₃D₈Cl₂O [1]

Molecular Weight 259.15 g/mol [1]

IUPAC Name

bis(4-chloro-2,3,5,6-

tetradeuteriophenyl)methanon

e

[1]

Appearance Off-white solid

Purity Typically ≥98%

Isotopic Enrichment Typically ≥99 atom % D [2]

Solubility Soluble in Acetone

Storage Store at room temperature

Experimental Protocol: Synthesis of 4,4'-
Dichlorobenzophenone-D8
The following protocol is adapted from the established synthesis of benzophenone from

benzene and carbon tetrachloride and is the most probable route for the preparation of 4,4'-
Dichlorobenzophenone-D8.

Materials:

Chlorobenzene-d5 (C₆D₅Cl)

Anhydrous Aluminum Chloride (AlCl₃)

Carbon Tetrachloride (CCl₄), anhydrous
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Ice

Concentrated Hydrochloric Acid (HCl)

Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

Three-necked round-bottom flask

Mechanical stirrer

Dropping funnel

Reflux condenser with a gas outlet to a trap

Heating mantle

Ice-water bath

Separatory funnel

Rotary evaporator

Steam distillation apparatus

Standard laboratory glassware

Procedure:

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a mechanical

stirrer, a dropping funnel, and a reflux condenser, place anhydrous aluminum chloride (2.2

molar equivalents relative to carbon tetrachloride) and anhydrous carbon tetrachloride (1.0

molar equivalent).

Initiation: Cool the flask in an ice-water bath. Once the temperature of the carbon

tetrachloride has reached 10-15°C, add a small portion of chlorobenzene-d5 (a total of 2.0
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molar equivalents will be used) all at once to initiate the reaction. The evolution of deuterium

chloride (DCl) gas indicates the start of the reaction.

Addition of Reactant: Once the reaction has started, maintain the temperature between 5°C

and 10°C using the ice-water bath. Slowly add the remaining chlorobenzene-d5 from the

dropping funnel over a period of 1-2 hours.

Reaction: After the addition is complete, continue stirring the reaction mixture at around 10°C

for an additional 3 hours. Then, allow the mixture to slowly warm to room temperature and

stir for a further 12 hours.

Hydrolysis: Cool the reaction mixture in an ice-water bath. Slowly and cautiously add

crushed ice to the stirred mixture to quench the reaction and hydrolyze the intermediate.

Concentrated hydrochloric acid may be added to dissolve any aluminum salts.

Work-up: Transfer the mixture to a steam distillation apparatus. Steam distill the mixture to

remove any unreacted carbon tetrachloride and to complete the hydrolysis of the

dichlorodiphenylmethane intermediate to 4,4'-Dichlorobenzophenone-D8.

Extraction: After cooling, transfer the mixture to a separatory funnel. Extract the aqueous

layer with dichloromethane or another suitable organic solvent.

Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium

sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced

pressure using a rotary evaporator.

Purification: The crude product can be purified by recrystallization from a suitable solvent

(e.g., ethanol or a mixture of hexane and ethyl acetate) to yield pure 4,4'-
Dichlorobenzophenone-D8 as an off-white solid.

Spectroscopic Data
While specific spectroscopic data for the D8 analogue is not widely published, the following

describes the expected data based on the non-deuterated compound.
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Analysis
4,4'-Dichlorobenzophenone

(Non-deuterated)

Expected for 4,4'-

Dichlorobenzophenone-D8

¹H NMR

In CDCl₃, two doublets are

observed in the aromatic

region, corresponding to the

ortho and para protons of the

chlorophenyl groups.

The ¹H NMR spectrum should

show a significant reduction or

complete absence of signals in

the aromatic region, confirming

the high level of deuteration.

Residual proton signals, if any,

would indicate incomplete

deuteration.

¹³C NMR

Aromatic signals

corresponding to the carbon

atoms of the phenyl rings and

a signal for the carbonyl

carbon.

The ¹³C NMR spectrum will be

similar to the non-deuterated

compound, but the signals for

the deuterated carbons may

be split into multiplets due to

C-D coupling or may show

reduced intensity.

Mass Spec (EI)

The mass spectrum shows a

molecular ion peak (M⁺) at m/z

250, along with characteristic

isotopic peaks for the two

chlorine atoms.

The molecular ion peak (M⁺)

will be shifted to m/z 258,

corresponding to the mass of

the D8 analogue. The isotopic

pattern for the two chlorine

atoms will still be present.

IR Spectroscopy

Characteristic absorption

bands for the C=O stretching

of the ketone (around 1660

cm⁻¹) and C-Cl stretching. C-H

stretching and bending

vibrations of the aromatic rings

are also present.

The C=O and C-Cl stretching

vibrations will be present. The

C-H stretching and bending

vibrations will be replaced by

C-D stretching and bending

vibrations, which appear at

lower frequencies (around

2100-2300 cm⁻¹).

Visualizations
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Reaction Pathway
The following diagram illustrates the proposed synthetic pathway for 4,4'-
Dichlorobenzophenone-D8.

Reaction Pathway for the Synthesis of 4,4'-Dichlorobenzophenone-D8

Reactants Reagents

Intermediate

Product

2 x Chlorobenzene-d5
(C₆D₅Cl)

Diphenyldichloromethane-d8 intermediate

+ CCl₄

Carbon Tetrachloride
(CCl₄)

Anhydrous AlCl₃
(Lewis Acid Catalyst)

Catalyst

4,4'-Dichlorobenzophenone-D8
(C₁₃D₈Cl₂O)

Hydrolysis (H₂O)

Click to download full resolution via product page

Caption: Proposed reaction pathway for the synthesis of 4,4'-Dichlorobenzophenone-D8.

Experimental Workflow
The logical flow of the experimental procedure is depicted in the following diagram.
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Experimental Workflow for the Synthesis of 4,4'-Dichlorobenzophenone-D8

Start

Reaction Setup:
Charge flask with AlCl₃ and CCl₄

Initiation:
Cool to 10-15°C and add a portion of Chlorobenzene-d5

Slow addition of remaining Chlorobenzene-d5 at 5-10°C

Stir at ~10°C for 3h, then warm to RT for 12h

Quench with ice and perform steam distillation

Extract product with an organic solvent

Dry organic layer and remove solvent

Recrystallize to obtain pure product

Pure 4,4'-Dichlorobenzophenone-D8

Click to download full resolution via product page

Caption: A step-by-step workflow for the synthesis of 4,4'-Dichlorobenzophenone-D8.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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